3-Amino-4-methylpiperidin-2-one
Overview
Description
3-Amino-4-methylpiperidin-2-one is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Multicomponent reactions (MCRs) such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others are also involved .Scientific Research Applications
Molecular and Quantum Mechanical Insights into Drug Design
Studies on 4-Aminopiperidines, a related class of compounds, provide insights into their metabolism by cytochrome P450s, with CYP3A4 playing a significant role in their N-dealkylation reaction. This research is pivotal for understanding drug metabolism and designing new therapeutic agents by leveraging molecular interactions and quantum mechanics-based reactivity calculations. It also highlights the importance of structure-based drug design approaches in optimizing drug metabolism (Sun & Scott, 2011).
Applications in Material Science and Biochemistry
The nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, closely related to 3-Amino-4-methylpiperidin-2-one, has shown effectiveness as a β-turn and 310/α-helix inducer in peptides. It serves as a robust and relatively rigid electron spin resonance probe and fluorescence quencher, demonstrating the compound's significant applications in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).
Novel Synthesis Approaches
Research has also focused on the synthesis of novel ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles via pseudo four-component reactions. This innovative synthetic approach, facilitated by ultrasonic irradiation, underscores the compound's utility in creating new chemical entities, which can have broad implications in drug discovery and development (Mojtahedi et al., 2016).
High Affinity and Selectivity for Dopamine Receptors
Substituted 4-aminopiperidines, including analogs of this compound, have been identified for their high in vitro affinity and selectivity for the human dopamine D4 receptor. This finding is crucial for developing targeted therapies for neurological conditions, showcasing the potential of these compounds in neuropharmacology (Schlachter et al., 1997).
Reductive Amination and Bioactive Compound Synthesis
Research into the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, which shares a structural motif with this compound, highlights its relevance in synthesizing analgesics, neuroleptics, and antihistamines. These studies provide a foundation for the development of new therapeutic agents with improved efficacy and safety profiles (Senguttuvan, Murugavelu, & Nagarajan, 2013).
Future Directions
Piperidines, including 3-Amino-4-methylpiperidin-2-one, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development of new drugs based on piperidine derivatives .
Mechanism of Action
Target of Action
The primary targets of 3-Amino-4-methylpiperidin-2-one are currently unknown. This compound is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block in the synthesis of organic compounds, including medicinal products . Piperidine derivatives have been found to exhibit a wide variety of biological activities
Mode of Action
Piperidine derivatives are known to interact with various biological targets and cause changes in cellular processes . The exact nature of these interactions and the resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways and downstream effects influenced by this compound are yet to be determined.
Result of Action
Given the diverse biological activities of piperidine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels. More research is needed to fully understand these effects.
Properties
IUPAC Name |
3-amino-4-methylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4-2-3-8-6(9)5(4)7/h4-5H,2-3,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQYUOIFZOBOKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53611-43-1 | |
Record name | 3-amino-4-methylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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